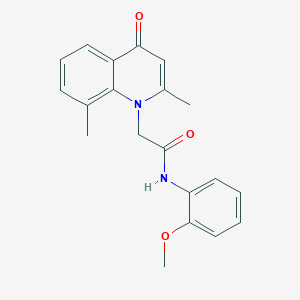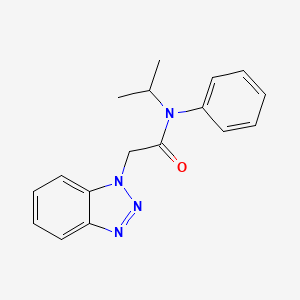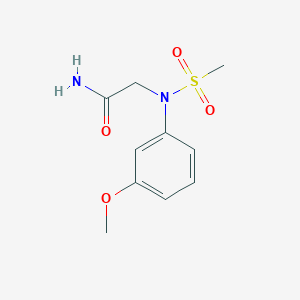![molecular formula C21H19N3O2 B5701716 N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism.
作用機序
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, which are released in response to food intake. By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide have been extensively studied in both animal and human studies. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. In human studies, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
実験室実験の利点と制限
One of the advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potency as a N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitor. The compound has been shown to be highly effective at inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in both animal and human studies. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal studies, particularly at high doses.
将来の方向性
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitors. Another area of research is the investigation of the long-term effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide on glucose metabolism and insulin secretion. Additionally, there is interest in investigating the potential therapeutic applications of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in other metabolic disorders such as obesity and metabolic syndrome. Overall, the continued research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has the potential to lead to the development of new and effective treatments for metabolic disorders.
合成法
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-pyridinecarboximidamide to yield N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide.
科学的研究の応用
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound works by inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(19-13-7-8-14-23-19)24-26-20(25)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYYNJKBAVNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=CC=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=CC=N2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)